2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 905690-41-7
VCID: VC4946575
InChI: InChI=1S/C14H15N3O2S/c1-9-5-3-4-6-11(9)16-12(18)8-20-13-7-10(2)15-14(19)17-13/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19)
SMILES: CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C
Molecular Formula: C14H15N3O2S
Molecular Weight: 289.35

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide

CAS No.: 905690-41-7

Cat. No.: VC4946575

Molecular Formula: C14H15N3O2S

Molecular Weight: 289.35

* For research use only. Not for human or veterinary use.

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide - 905690-41-7

Specification

CAS No. 905690-41-7
Molecular Formula C14H15N3O2S
Molecular Weight 289.35
IUPAC Name 2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C14H15N3O2S/c1-9-5-3-4-6-11(9)16-12(18)8-20-13-7-10(2)15-14(19)17-13/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19)
Standard InChI Key QYKPYUCLACLTRZ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)CSC2=NC(=O)NC(=C2)C

Introduction

2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of dihydropyrimidines, which are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.

Synthesis Methods

The synthesis of 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves multi-step organic chemistry reactions. These reactions often start with thiourea derivatives reacting with substituted phenylacetamides. The synthesis is typically carried out in solvents like dimethylformamide or ethanol, with potassium carbonate acting as a base to facilitate nucleophilic attacks during cyclization steps. The progress of the reactions is monitored using thin-layer chromatography, and the products are purified through recrystallization.

Biological Activities and Potential Applications

This compound is part of the dihydropyrimidine class, which is known for its potential as anti-cancer and anti-inflammatory agents. The presence of a thioether linkage in its structure is significant for its biological activity. The mechanism of action involves interaction with specific enzymes and molecular targets within cells, potentially inhibiting pathways relevant to disease progression.

Comparison with Related Compounds

Other compounds in the dihydropyrimidine class, such as 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide, also show promise in medicinal chemistry. These compounds can undergo various chemical transformations, making them versatile precursors for more complex molecules.

Research Findings and Future Directions

Research on 2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide highlights its potential in pharmaceutical applications. Further studies are needed to elucidate its specific biological targets and pathways affected by this compound. The compound's ability to interact with enzymes or receptors suggests potential therapeutic applications, although detailed in vitro and in vivo studies are required to confirm these hypotheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator